2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-N-phenylbenzamide
Description
2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-N-phenylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, which is known for its presence in various bioactive molecules, and a phenylbenzamide group, which contributes to its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c25-21(23-16-10-11-19-20(12-16)29-14-28-19)13-27-18-9-5-4-8-17(18)22(26)24-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOCAESOFIEWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=CC=CC=C3C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the benzodioxole intermediate. This intermediate is then reacted with an appropriate amine to form the benzodioxol-5-ylamino derivative. The final step involves the coupling of this derivative with N-phenylbenzamide under specific reaction conditions, often utilizing catalysts such as palladium in a C-N cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives, which may have different biological activities.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted benzamides with varying properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules with potential bioactivity.
Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industry: Used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-N-phenylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety is known to interact with microtubules, leading to the inhibition of tubulin polymerization and subsequent cell cycle arrest. This mechanism is particularly relevant in its potential anticancer activity, where it induces apoptosis in cancer cells by disrupting their mitotic processes .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
Benzimidazole tethered 3,4-dihydro-2H-benzo[e][1,3]oxazines: These compounds also feature a benzodioxole structure and have shown potential as anticancer agents.
Uniqueness
What sets 2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-N-phenylbenzamide apart is its specific combination of the benzodioxole and phenylbenzamide groups, which confer unique chemical reactivity and biological activity. This compound’s ability to interact with multiple molecular targets and its potential for diverse chemical modifications make it a valuable subject of study in various scientific disciplines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
